![molecular formula C16H22FNO3 B1503917 Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate CAS No. 333954-85-1](/img/structure/B1503917.png)
Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate is a chemical compound with the CAS Number: 333954-85-1 and Linear Formula: C16H22FNO3 . It has a molecular weight of 295.35 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C16H22FNO3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 . This code represents the compound’s molecular structure.Scientific Research Applications
Synthesis and Characterization
Synthesis as an Intermediate : Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate and its derivatives have been synthesized as intermediates in the production of biologically active compounds. For instance, one study detailed the synthesis of a related compound as an intermediate in crizotinib production, a drug used for treating lung cancer (Kong et al., 2016).
Molecular Structure and Characterization : The molecular structures of tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate derivatives have been characterized using various spectroscopic techniques. For instance, X-ray diffraction studies, LCMS, NMR, and IR have been employed to confirm the structures of synthesized compounds (Sanjeevarayappa et al., 2015).
Applications in Drug Development
Key Intermediate in Drug Synthesis : This compound acts as a crucial intermediate in the synthesis of various drugs. For example, it has been used in the synthesis of Vandetanib, a medication used to treat certain types of cancer (Wang et al., 2015).
Foundation for Pharmacologically Active Cores : Certain tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate derivatives provide pharmacologically useful cores, highlighting their potential in drug discovery and development. For example, a sterically congested piperazine derivative was synthesized for its novel chemistry, offering a platform for further pharmacological exploration (Gumireddy et al., 2021).
Biological Activity Assessment
In Vitro Biological Evaluation : Some derivatives have been evaluated for their biological activities. A study reported on the in vitro antibacterial and anthelmintic activities of a synthesized compound, revealing moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Microbiological Model for Metabolism Studies : The compound and its derivatives have been used in microbiological models to study the metabolism of certain receptor antagonists. For instance, Cunninghamella fungi were employed as a model to study the metabolism of a compound derived from tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate, demonstrating its utility in early ADME-Tox assays (Pękala et al., 2012).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSVJZNADORQET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679413 | |
Record name | tert-Butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate | |
CAS RN |
333954-85-1 | |
Record name | tert-Butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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